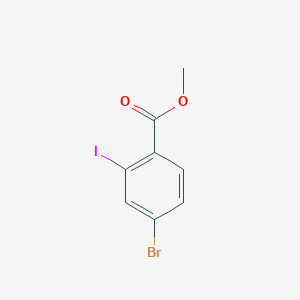

Methyl 4-bromo-2-iodobenzoate

Overview

Description

Methyl 4-bromo-2-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2 . It is the methyl ester of 4-bromo-2-iodobenzoic acid . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The molecular weight of this compound is 340.94 g/mol . Its InChI Code is 1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that aryl-iodide compounds can undergo coupling reactions .Physical And Chemical Properties Analysis

This compound has a density of 2.1±0.1 g/cm3 . Its boiling point is 326.2±27.0 °C at 760 mmHg . The compound is a solid or semi-solid or lump or liquid .Scientific Research Applications

1. Cross-Coupling Reactions

Methyl 4-bromo-2-iodobenzoate plays a significant role in cross-coupling reactions. A study by Jover (2018) in "Organometallics" discusses the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, including this compound. The research highlights the importance of the directing carboxylate group in these reactions and indicates the potential of Zn(II) byproducts in facilitating the coupling process (Jover, 2018).

2. Metabolic Studies

In metabolic studies, Alcaligenes denitrificans NTB-1 utilizes 4-bromo- and 4-iodobenzoate as carbon and energy sources, as researched by van den Tweel, Kok, and de Bont (1987) in "Applied and Environmental Microbiology." This bacterium metabolizes 4-bromo- and 4-iodobenzoate through hydrolytic dehalogenation, producing 4-hydroxybenzoate, a process relevant for understanding environmental degradation of similar compounds (van den Tweel et al., 1987).

3. Synthesis of Complex Molecules

This compound is used in the synthesis of complex molecules. For instance, Laak and Scharf (1989) in "Tetrahedron" report the synthesis of polysubstituted aromatic carboxylic acids found in calichemicin antibiotics using this compound (Laak & Scharf, 1989).

4. Antifungal Properties

In a study published in "Pesticide Science," Lehtonen, Summers, and Carter (1972) found that esters of 4-bromo- and 4-iodo-3,5-dinitrobenzoic acids, which are structurally related to this compound, exhibit significant antifungal activity. This suggests the potential of this compound derivatives in fungicide development (Lehtonen et al., 1972).

5. Environmental Degradation

The environmental degradation and metabolism of haloaromatic compounds like 4-bromo- and 4-iodobenzoates are also a significant area of study. Higson and Focht (1990) in "Applied and Environmental Microbiology" discuss the degradation of 2-bromobenzoic acid by a strain of Pseudomonas aeruginosa, providing insights into the microbial breakdown of structurally similar compounds (Higson & Focht, 1990).

Safety and Hazards

Methyl 4-bromo-2-iodobenzoate is considered hazardous . It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name |

methyl 4-bromo-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYKANWZAJRNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

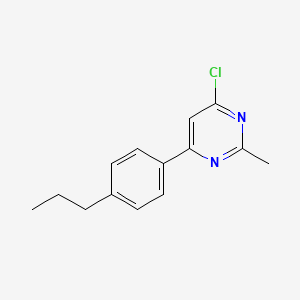

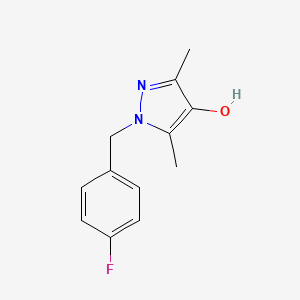

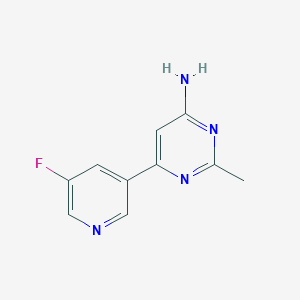

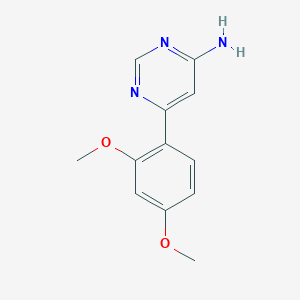

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.